Zinc(II) 4-dodecylbenzenesulfonate
Description
Zinc(II) 4-dodecylbenzenesulfonate is a metal-organic compound comprising a zinc(II) cation coordinated to the sulfonate group of 4-dodecylbenzenesulfonic acid. The dodecyl chain confers surfactant properties, making it useful in applications such as catalysis, materials science, and industrial processes. Its structure and reactivity are influenced by the zinc ion’s electronic configuration, ionic radius (0.74 Å), and hard Lewis acid character, which distinguishes it from other metal or organic cation-based sulfonates .
Properties
Molecular Formula |
C36H58O6S2Zn |
|---|---|
Molecular Weight |
716.4 g/mol |
IUPAC Name |
zinc;4-dodecylbenzenesulfonate |
InChI |
InChI=1S/2C18H30O3S.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h2*13-16H,2-12H2,1H3,(H,19,20,21);/q;;+2/p-2 |
InChI Key |
FTTUSTFQYAGFDH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(II) 4-dodecylbenzenesulfonate typically involves the reaction of zinc salts with 4-dodecylbenzenesulfonic acid. One common method is to dissolve zinc sulfate in water and then add 4-dodecylbenzenesulfonic acid under stirring conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. Large-scale production often uses continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to obtain a product that meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Zinc(II) 4-dodecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert the zinc ion back to its metallic state.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: These often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Zinc(II) 4-dodecylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: It is widely used in the production of detergents, emulsifiers, and corrosion inhibitors
Mechanism of Action
The mechanism by which Zinc(II) 4-dodecylbenzenesulfonate exerts its effects is primarily through its surfactant properties. The compound can reduce surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. The zinc ion can also participate in catalytic processes, enhancing the reactivity of the compound .
Comparison with Similar Compounds
Comparison with Cadmium(II) 4-Dodecylbenzenesulfonate
Zinc(II) and cadmium(II) sulfonates share similar anionic frameworks but exhibit distinct structural and chemical behaviors due to differences in their metal ions:
- Structural Implications : The smaller ionic radius and hard Lewis acid nature of Zn²⁺ favor compact geometries (e.g., tetrahedral coordination), whereas Cd²⁺’s larger size and softer acidity promote extended structures. This affects solubility, thermal stability, and reactivity in catalytic processes .
Comparison with Organic Cation Salts of 4-Dodecylbenzenesulfonate
Organic cation salts, such as imidazolium or isopropanolamine derivatives, differ significantly in physicochemical properties:
Imidazolium 4-Dodecylbenzenesulfonates (IL-4, IL-10, IL-16)
In catalytic aquathermolysis for heavy crude oil upgrading, imidazolium salts with varying alkyl chains (C4, C10, C16) demonstrated viscosity reduction efficiencies:
| Ionic Liquid | Alkyl Chain Length | Viscosity Reduction (%) | Temperature | Reference |
|---|---|---|---|---|
| IL-4 (C4) | 4 | 89.0 | 175°C | |
| IL-10 (C10) | 10 | 93.7 | 175°C | |
| IL-16 (C16) | 16 | 94.3 | 175°C |
- Key Findings: Longer alkyl chains enhance hydrophobic interactions, improving viscosity reduction.
Isopropanolamine 4-Dodecylbenzenesulfonate
This organic salt is used industrially as a surfactant but poses health hazards, including respiratory irritation and skin sensitization .
Comparison with Alkali Metal Salts (Na⁺, K⁺)
Alkali metal sulfonates are widely used as surfactants but lack the catalytic versatility of transition metal variants:
| Property | Zinc(II) Sulfonate | Sodium 4-Dodecylbenzenesulfonate |
|---|---|---|
| Cation Charge | +2 | +1 |
| Surfactant Efficiency | Moderate | High |
| Catalytic Activity | High (redox-active Zn²⁺) | Low |
| Environmental Impact | Potential metal leaching | Biodegradable |
- Zinc(II) sulfonate’s divalent cation enhances coordination with polar substrates, making it suitable for catalytic applications, whereas Na⁺/K⁺ salts excel in emulsification but lack redox functionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
